molecular formula C13H11ClN2O2S B2439644 Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate CAS No. 344281-61-4

Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate

Cat. No.: B2439644
CAS No.: 344281-61-4
M. Wt: 294.75
InChI Key: JYUAQZDXEAGPKT-UHFFFAOYSA-N
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Description

Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group and a sulfanyl group, which is further connected to a methyl acetate moiety

Properties

IUPAC Name

methyl 2-[5-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c1-18-12(17)8-19-13-15-6-10(7-16-13)9-2-4-11(14)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUAQZDXEAGPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=C(C=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 4-chlorobenzaldehyde and thiourea in the presence of a base like sodium hydroxide.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol reagent, such as thiourea or sodium sulfide, under controlled conditions.

    Esterification: The final step involves the esterification of the sulfanyl-substituted pyrimidine with methyl chloroacetate in the presence of a base like potassium carbonate to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool in studying the interactions of pyrimidine derivatives with biological targets, aiding in the understanding of their mechanism of action.

Mechanism of Action

The mechanism of action of Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[5-(4-bromophenyl)-2-pyrimidinyl]sulfanyl}acetate
  • Methyl 2-{[5-(4-fluorophenyl)-2-pyrimidinyl]sulfanyl}acetate
  • Methyl 2-{[5-(4-methylphenyl)-2-pyrimidinyl]sulfanyl}acetate

Uniqueness

Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications.

Biological Activity

Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C13H11ClN2O2S
  • CAS Number: 344281-61-4
  • Molecular Weight: 286.76 g/mol

The compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a sulfanyl group, which is further connected to a methyl acetate moiety. The unique structure contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Ring:
    • Condensation of 4-chlorobenzaldehyde and thiourea in the presence of sodium hydroxide.
  • Introduction of the Sulfanyl Group:
    • Reacting the pyrimidine derivative with a thiol reagent under controlled conditions.
  • Esterification:
    • Esterification with methyl chloroacetate using potassium carbonate as a base.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it inhibits various bacterial strains, including Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMIC (μM)
Mycobacterium tuberculosis0.036
Escherichia coli0.21
Staphylococcus aureus0.75

Cytotoxicity Studies

Cytotoxicity assessments reveal that while the compound shows effective antimicrobial properties, it also presents varying degrees of cytotoxicity in human cell lines.

Table 2: Cytotoxicity Data

Cell LineCC50 (μM)
BHK21>50
HepG2>50

The high CC50 values indicate that this compound may have a favorable therapeutic index.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.
  • ATP Depletion: Studies show that treatment leads to rapid ATP depletion in bacterial cells, which is associated with its anti-tubercular properties.

Comparative Studies

Comparative analysis with similar compounds such as Methyl 2-{[5-(4-bromophenyl)-2-pyrimidinyl]sulfanyl}acetate reveals that the presence of the chlorophenyl group significantly influences biological activity due to its distinct electronic properties.

Table 3: Comparison with Similar Compounds

Compound NameMIC (μM)CC50 (μM)
This compound0.036>50
Methyl 2-{[5-(4-bromophenyl)-2-pyrimidinyl]sulfanyl}acetate>20>50
Methyl 2-{[5-(4-fluorophenyl)-2-pyrimidinyl]sulfanyl}acetate0.21>50

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • A study involving Mycobacterium tuberculosis demonstrated that doses of 25 mg/kg resulted in lung levels above the MIC for significant durations, although it was ineffective in reducing bacterial loads over extended dosing periods .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate, and how can reaction conditions be optimized?

  • Methodology :

  • Route Design : Start with pyrimidine-thiol intermediates (e.g., 2-mercaptopyrimidine derivatives) and alkylating agents like methyl chloroacetate. Ensure regioselectivity by controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) .
  • Optimization : Apply statistical experimental design (e.g., factorial or response surface methodologies) to identify critical variables (e.g., molar ratios, catalyst loading) and reduce trial-and-error approaches . Computational tools like quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, narrowing experimental parameters .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Methodology :

  • Structural Confirmation : Use single-crystal X-ray diffraction to resolve bond lengths and angles, particularly the sulfanyl-acetate linkage and chlorophenyl-pyrimidine orientation .
  • Purity Analysis : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for impurity profiling. Validate purity ≥95% via integration of chromatographic peaks .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for volatile solvents .
  • Waste Management : Segregate organic waste containing chlorophenyl groups and sulfanyl moieties. Collaborate with certified waste disposal firms to ensure compliance with hazardous material regulations .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Reactivity Modeling : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., sulfanyl group reactivity). Compare with experimental kinetic data to validate predictions .
  • Transition-State Analysis : Use IRC (intrinsic reaction coordinate) calculations to visualize reaction pathways for proposed derivatization reactions (e.g., nucleophilic substitution at the pyrimidine ring) .

Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?

  • Methodology :

  • Stress Testing :
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to assess decomposition thresholds.
  • Photostability : Expose samples to UV light (λ = 365 nm) in controlled chambers and monitor degradation via HPLC .
  • pH Stability : Incubate in buffered solutions (pH 3–10) and quantify hydrolytic products using LC-MS .

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in synthesis or reactivity studies?

  • Methodology :

  • Feedback Loops : Recalibrate computational models by incorporating experimental data (e.g., adjusting solvation parameters or entropy corrections in DFT calculations) .
  • Sensitivity Analysis : Identify outliers in datasets (e.g., unexpected byproducts) and test hypotheses via controlled experiments (e.g., varying solvent polarity or catalyst loadings) .

Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets or enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or oxidoreductases). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Metabolic Stability Assays : Incubate with liver microsomes and quantify metabolite formation via high-resolution mass spectrometry (HRMS) .

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